molecular formula C8F6O B12986509 Perfluoroisobenzofuran

Perfluoroisobenzofuran

Cat. No.: B12986509
M. Wt: 226.07 g/mol
InChI Key: FWXTVVRXELBLEI-UHFFFAOYSA-N
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Description

Perfluoroisobenzofuran is a unique compound characterized by its perfluorinated structure, where all hydrogen atoms in the isobenzofuran molecule are replaced by fluorine atoms. This modification imparts distinct chemical and physical properties, making it a subject of interest in various scientific fields. The compound’s stability and reactivity are significantly influenced by the strong carbon-fluorine bonds, which are among the strongest in organic chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of perfluoroisobenzofuran typically involves the fluorination of isobenzofuran derivatives. One common method is the direct fluorination using elemental fluorine or fluorinating agents such as cobalt trifluoride. The reaction conditions often require low temperatures and inert atmospheres to prevent unwanted side reactions and decomposition .

Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes, utilizing specialized equipment to handle the highly reactive fluorine gas. The process must be carefully controlled to ensure high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Perfluoroisobenzofuran undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products of these reactions include various perfluorinated compounds with altered functional groups, which can be further utilized in different applications .

Scientific Research Applications

Perfluoroisobenzofuran has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which perfluoroisobenzofuran exerts its effects is primarily through its strong carbon-fluorine bonds, which confer high stability and resistance to degradation. This stability allows it to interact with various molecular targets without undergoing significant chemical changes. The pathways involved often include interactions with biological membranes and proteins, where the compound’s hydrophobic nature plays a crucial role .

Comparison with Similar Compounds

  • Perfluorooctanoic acid (PFOA)
  • Perfluorooctanesulfonic acid (PFOS)
  • Perfluorobenzene

Comparison: Perfluoroisobenzofuran is unique due to its benzofuran core structure, which imparts distinct chemical properties compared to other perfluorinated compounds. While compounds like PFOA and PFOS are widely studied for their environmental impact and toxicity, this compound’s applications are more focused on specialized industrial and scientific uses. Its unique structure allows for specific interactions and applications that are not possible with other perfluorinated compounds .

Properties

Molecular Formula

C8F6O

Molecular Weight

226.07 g/mol

IUPAC Name

1,3,4,5,6,7-hexafluoro-2-benzofuran

InChI

InChI=1S/C8F6O/c9-3-1-2(8(14)15-7(1)13)4(10)6(12)5(3)11

InChI Key

FWXTVVRXELBLEI-UHFFFAOYSA-N

Canonical SMILES

C12=C(OC(=C1C(=C(C(=C2F)F)F)F)F)F

Origin of Product

United States

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